Cas no 2249944-57-6 (2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
- 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 2249944-57-6
- EN300-26591805
-
- インチ: 1S/C9H8FN3O4S3/c1-6-11-12-9(18-6)13-20(16,17)8-5-3-2-4-7(8)19(10,14)15/h2-5H,1H3,(H,12,13)
- InChIKey: PAYLOWBRESZBLF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1S(=O)(=O)F)(NC1=NN=C(C)S1)(=O)=O
計算された属性
- せいみつぶんしりょう: 336.96609743g/mol
- どういたいしつりょう: 336.96609743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 151Ų
2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591805-0.05g |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2249944-57-6 | 0.05g |
$212.0 | 2023-09-13 |
2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluorideに関する追加情報
2-(5-Methyl-1,3,4-Thiadiazol-2-Yl)Sulfamoylbenzene-1-Sulfonyl Fluoride
The compound CAS No. 2249944-57-6, also known as 2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their reactivity and versatility in organic synthesis. The structure of this compound is characterized by a benzene ring substituted with a sulfonyl fluoride group at position 1 and a sulfamoyl group attached to a 5-methylthiadiazole ring at position 2.
Recent studies have highlighted the importance of sulfonyl fluorides in the development of advanced materials and pharmaceuticals. The presence of the sulfonyl fluoride group in CAS No. 2249944-57-6 makes it an excellent candidate for use as an electrophilic reagent in nucleophilic substitution reactions. This property is particularly valuable in the synthesis of bioactive molecules, where precise control over reactivity is crucial. The thiazole ring, on the other hand, contributes to the compound's stability and enhances its ability to participate in various chemical transformations.
One of the most promising applications of CAS No. 2249944-57-6 lies in its potential use as an intermediate in drug discovery. The sulfamoyl group is known to exhibit significant biological activity, particularly in modulating enzyme function and receptor interactions. Recent research has demonstrated that compounds with similar structural features can act as inhibitors of key enzymes involved in disease pathways, such as kinases and proteases. This suggests that CAS No. 2249944-57-6 could serve as a lead compound for developing novel therapeutic agents.
In addition to its role in pharmaceuticals, CAS No. 2249944-57-6 has shown potential in materials science. The sulfonyl fluoride group can be utilized to create advanced polymers with enhanced thermal and mechanical properties. Researchers have explored the use of such compounds in the development of high-performance adhesives and coatings, where their reactivity and stability are highly advantageous.
The synthesis of CAS No. 2249944-57-6 involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield rates. These improvements are expected to facilitate broader adoption of this compound across various industries.
From an environmental perspective, the development of sustainable synthesis routes for CAS No. 2249944-57-6 is a critical area of research. Scientists are exploring green chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. Such efforts align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, CAS No. 2249944-57-6, or 2-(5-methyl-1,3,4-thiadiazol-2-YL)sulfamoylbenzene-S-sulfonyl fluoride, represents a versatile chemical entity with diverse applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in these fields.
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